2-Ethyl-3,4-dihydroquinolin-1(2H)-ol
CAS No.: 682801-55-4
Cat. No.: VC16808799
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 682801-55-4 |
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Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 2-ethyl-1-hydroxy-3,4-dihydro-2H-quinoline |
Standard InChI | InChI=1S/C11H15NO/c1-2-10-8-7-9-5-3-4-6-11(9)12(10)13/h3-6,10,13H,2,7-8H2,1H3 |
Standard InChI Key | LVDCIQCYAHUAJX-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC2=CC=CC=C2N1O |
Introduction
Structural Characteristics and Nomenclature
The compound 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol belongs to the dihydroquinoline family, featuring a partially saturated quinoline backbone. The IUPAC name specifies:
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2-Ethyl: An ethyl group (-CH2CH3) at position 2 of the bicyclic system.
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3,4-Dihydro: Partial saturation at positions 3 and 4, reducing the aromaticity of the benzene ring.
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1(2H)-ol: A hydroxyl group (-OH) at position 1, with hydrogenation at position 2.
The molecular formula is inferred as C11H15NO, with a molecular weight of 177.25 g/mol . Structural analogs, such as 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanol (CAS 52704-48-0), share similar saturation patterns and substituent effects .
Synthesis and Reaction Pathways
While no direct synthesis of 2-Ethyl-3,4-dihydroquinolin-1(2H)-ol is documented, methodologies for related dihydroquinolines offer plausible routes:
Radical Cyclization Approaches
Metal-free radical cyclization in aqueous solutions has been employed for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones . Adapting this method, the target compound could theoretically form via:
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Tandem cyclization of N-substituted cinnamamides with ketones.
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Radical initiation using peroxydisulfate (K2S2O8) under thermal conditions (100°C) .
Reaction conditions might require optimization to introduce the ethyl and hydroxyl groups selectively.
Friedel-Crafts and Palladium-Catalyzed Routes
Prior studies on dihydroquinolines highlight Friedel-Crafts alkylation or palladium-catalyzed cross-coupling as viable strategies . For example:
Substituting reagents to incorporate ethyl and hydroxyl groups could yield the target compound.
Physicochemical Properties
Data extrapolated from structurally similar compounds suggest the following properties:
Property | Value (Extrapolated) | Source Analog |
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Boiling Point | ~250–300°C (1 atm) | |
Density | 1.10–1.20 g/cm³ | |
Water Solubility | Low (LogP ≈ 2.5–3.0) | |
Refractive Index | 1.550–1.570 |
The hydroxyl group enhances polarity, but the ethyl substituent and aromatic system likely dominate hydrophobicity .
Biological and Industrial Applications
Dihydroquinoline derivatives are prominent in pharmaceuticals and agrochemicals:
Pharmacological Activity
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Cardiovascular agents: Analogous compounds exhibit vasodilatory effects .
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Anti-inflammatory activity: Structural motifs in dihydroquinolines inhibit cyclooxygenase (COX) enzymes .
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Phosphodiesterase inhibition: Potential for treating erectile dysfunction and pulmonary hypertension .
Fragrance and Cosmetic Uses
Compounds like Sandacanol (CAS 28219-61-6) demonstrate woody, sandalwood-like odors at low concentrations . The target compound may serve as a fragrance intermediate due to its hydroxyl and ethyl groups.
Hazard Parameter | Risk Profile | Source Analog |
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Acute Toxicity | Low (Oral LD50 > 2000 mg/kg) | |
Environmental Impact | Persistent, bioaccumulative | |
GHS Classification | Warning (H319, H410) |
Recommended precautions include:
Manufacturer | Purity | Price (USD) | Packaging |
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Chem-Impex | 95–100% | $28–124 | 25–250 g |
Costs for the target compound would likely align with these ranges, adjusted for synthesis complexity.
Future Research Directions
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Synthetic Optimization: Develop metal-free or catalytic routes to improve yield and selectivity.
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Pharmacological Screening: Evaluate anti-inflammatory and cardiovascular efficacy in vitro.
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Environmental Studies: Assess biodegradation and ecotoxicity profiles.
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